Thioridazine hydrochloride Thioridazine hydrochloride Thioridazine hydrochloride is a hydrochloride. It has a role as a first generation antipsychotic and a geroprotector. It contains a thioridazine.
Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.
A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.
See also: Thioridazine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 130-61-0
VCID: VC0002471
InChI: InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H
SMILES: C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]
Molecular Formula: C21H27ClN2S2
Molecular Weight: 407.0 g/mol

Thioridazine hydrochloride

CAS No.: 130-61-0

Cat. No.: VC0002471

Molecular Formula: C21H27ClN2S2

Molecular Weight: 407.0 g/mol

* For research use only. Not for human or veterinary use.

Thioridazine hydrochloride - 130-61-0

CAS No. 130-61-0
Molecular Formula C21H27ClN2S2
Molecular Weight 407.0 g/mol
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride
Standard InChI InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H
Standard InChI Key NZFNXWQNBYZDAQ-UHFFFAOYSA-N
Isomeric SMILES C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]
SMILES C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]
Canonical SMILES CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties

Structural Characteristics

Thioridazine hydrochloride (CAS 130-61-0) is chemically designated as 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine monohydrochloride . The molecule combines a tricyclic phenothiazine system with a piperidine-containing side chain, creating a conformation that facilitates interaction with dopaminergic and serotonergic receptors. The hydrochloride salt form enhances water solubility (75 mM in aqueous solution) compared to the free base .

Table 1: Key physicochemical properties

PropertyValue
Molecular weight407.04 g/mol
Melting point158-160°C
Boiling point230°C (estimated)
Density1.1227 g/cm³
Refractive index1.5610
Water solubility250 mg/5 mL
λmax in ethanol317 nm
Storage conditions2-8°C, protected from light

Synthesis and Manufacturing

Industrial Production

The synthetic pathway involves condensation of 2-methylmercaptophenothiazine with 2-(1-methylpiperidin-2-yl)ethyl chloride under alkaline conditions, followed by hydrochloride salt formation . Critical purification steps include:

  • Benzene extraction of the free base

  • Vacuum distillation (230°C at 0.02 mmHg)

  • Recrystallization from ethanol-diethyl ether mixtures

Novartis Pharma AG developed the original manufacturing process, achieving batch consistency through strict control of reaction temperatures (maintained at 60-65°C during condensation) and pH levels during salt formation .

Pharmacological Mechanisms and Therapeutic Applications

Neuropsychiatric Effects

As a first-generation antipsychotic, thioridazine hydrochloride exhibits:

  • D2 receptor antagonism (Ki = 1.4 nM) with preferential binding in mesolimbic pathways

  • 5-HT2A receptor blockade (Ki = 3.8 nM) contributing to reduced extrapyramidal symptoms compared to other phenothiazines

  • Antimuscarinic activity (IC₅₀ = 220 nM) responsible for autonomic side effects

Table 2: Receptor binding profile

ReceptorAffinity (Ki)Functional Activity
D21.4 nMAntagonist
5-HT2A3.8 nMAntagonist
α1-adrenergic18 nMAntagonist
M1 muscarinic220 nMAntagonist

Oncological Applications

Recent studies demonstrate concentration-dependent anticancer effects:

  • Apoptosis induction: 50% cell death in HeLa cells at 25 μM via PI3K/Akt/mTOR pathway inhibition

  • Cancer stem cell differentiation: 10 μM exposure reduces CD44+/CD24- breast cancer stem cells by 62%

  • Cell cycle arrest: G1 phase accumulation (78% vs. 55% control) in endometrial cancer lines

Clinical Pharmacology and Adverse Effects

Pharmacokinetic Profile

ParameterValueSource
Bioavailability40-50%
Tmax2-4 hours
Protein binding99%
MetabolismHepatic (CYP2D6)
Half-life21-24 hours
ExcretionRenal (70%), fecal

Adverse Event Spectrum

Common effects (≥10% incidence):

  • Anticholinergic: Dry mouth (68%), constipation (45%), blurred vision (32%)

  • Neurological: Sedation (55%), orthostatic hypotension (28%)

Serious risks:

  • QTc prolongation (mean 35 ms increase at 300 mg/day)

  • Torsades de pointes (1:3,000 patient-years)

  • Pigmentary retinopathy (dose-dependent above 800 mg/day)

Regulatory History and Current Status

Approval Timeline

  • 1962: Initial FDA approval for schizophrenia

  • 2000: EMA restricts use due to cardiac risks

  • 2005: Global market withdrawal (except Japan)

Contemporary Research Applications

  • Cancer clinical trials: Phase II studies in triple-negative breast cancer (NCT04129320)

  • Neuroprotection: Preclinical models of Parkinson's disease (5 mg/kg/day showing 40% dopaminergic neuron protection)

  • Antimicrobial: 10 μg/mL effective against methicillin-resistant Staphylococcus aureus (MRSA)

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